molecular formula C10H16ClNO2 B1408392 (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-44-4

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B1408392
CAS No.: 1442114-44-4
M. Wt: 217.69 g/mol
InChI Key: SHRWOJRZSURAOL-SBSPUUFOSA-N
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Description

®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include an amino group, a methoxy-substituted phenyl ring, and a chiral center, making it an important molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride typically involves several stepsThe reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This method ensures high yield and purity of the final product. Additionally, the hydrochloride salt form is obtained by treating the free base with hydrochloric acid, which enhances its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride is unique due to its chiral center and the combination of functional groups, which provide distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(2R)-3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRWOJRZSURAOL-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 5
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Reactant of Route 6
(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

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